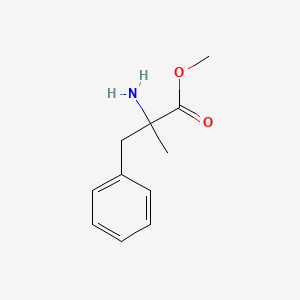
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis: is a synthetic organic compound that features a cyclobutane ring substituted with a triazole moiety and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole moiety could play a key role in binding to biological targets, while the cyclobutane ring might influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis
- rac-(1R,2S)-2-(4-ethyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis
Uniqueness
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis is unique due to the specific substitution pattern on the cyclobutane ring and the presence of the triazole moiety. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2753425-69-1 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



